2-(Isopropylthio)-1-(p-tolyl)ethan-1-one

Description

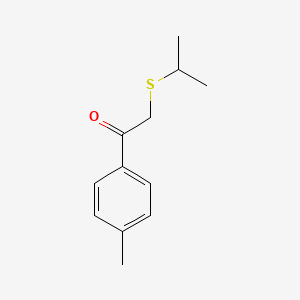

2-(Isopropylthio)-1-(p-tolyl)ethan-1-one is a sulfur-containing ketone derivative featuring a para-methyl-substituted phenyl (p-tolyl) group and an isopropylthio (-S-iPr) substituent. The compound’s molecular formula is inferred as $ \text{C}{12}\text{H}{16}\text{OS} $, with a molecular weight of approximately 208.32 g/mol (calculated). The p-tolyl group likely enhances lipophilicity, while the thioether moiety may influence electronic properties and reactivity in synthetic applications .

Properties

Molecular Formula |

C12H16OS |

|---|---|

Molecular Weight |

208.32 g/mol |

IUPAC Name |

1-(4-methylphenyl)-2-propan-2-ylsulfanylethanone |

InChI |

InChI=1S/C12H16OS/c1-9(2)14-8-12(13)11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3 |

InChI Key |

JYDBCCGPCPRXTD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CSC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylthio)-1-(p-tolyl)ethan-1-one typically involves the reaction of p-tolyl ethanone with isopropylthiol in the presence of a suitable catalyst. The reaction conditions often include:

Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.

Catalyst: Acidic or basic catalysts to promote the formation of the thioether bond.

Solvent: Organic solvents such as dichloromethane or ethanol to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and catalyst concentration, is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylthio)-1-(p-tolyl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The isopropylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted ethanones depending on the nucleophile used.

Scientific Research Applications

2-(Isopropylthio)-1-(p-tolyl)ethan-1-one has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Isopropylthio)-1-(p-tolyl)ethan-1-one involves its interaction with specific molecular targets. The thioether group can participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

a. Aryl Group Modifications

- However, specific data on this compound are absent in the evidence .

- 1-(2-Chlorophenyl)-2-(isopropylthio)ethan-1-one (CAS: 1184452-08-1): This analog substitutes p-tolyl with an ortho-chlorophenyl group, reducing steric hindrance compared to para-substituted derivatives. It has a molecular weight of 228.73 g/mol and 98% purity, suggesting synthetic feasibility for such thioether-containing ketones .

- 2-(5-Fluoro-2-nitrophenyl)-1-(p-tolyl)ethan-1-one : Incorporating electron-deficient nitro and fluoro groups on the aryl ring lowers the melting point (82–83°C) compared to simpler analogs, highlighting substituent effects on crystallinity .

b. Sulfur-Containing Group Variations

- 1-Cyclohexyl-2-(phenylthio)ethan-1-one : Replacing the isopropylthio group with phenylthio increases aromaticity and may enhance π-π stacking interactions. This compound was synthesized in 52.4% yield via nucleophilic substitution, demonstrating the versatility of thioether synthesis .

- Dimethyl(oxo)-λ⁶-sulfanylidene Derivatives (e.g., 1f in ): These analogs feature oxidized sulfoximine groups (-S(O)=N-), which significantly alter electronic properties. For example, 1f (1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one) exhibits a higher melting point (137.3–138.5°C), likely due to increased polarity and hydrogen-bonding capacity .

Biological Activity

2-(Isopropylthio)-1-(p-tolyl)ethan-1-one, a compound belonging to the class of thioether ketones, has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C12H16OS

- Molecular Weight : 208.32 g/mol

- Structure : The compound features a thioether linkage and a p-tolyl group, which may influence its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into various domains:

Antimicrobial Activity

Research indicates that compounds with thioether functionalities often exhibit antimicrobial properties. A study focusing on similar thioether compounds showed significant inhibition against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity

The cytotoxic effects of this compound were evaluated using various cancer cell lines. The compound demonstrated selective cytotoxicity, particularly against breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 30 |

| A549 | 25 |

The biological mechanisms underlying the activity of this compound are multifaceted:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells.

- Inhibition of Key Enzymes : It has been suggested that this compound inhibits certain enzymes involved in cell proliferation and survival, such as topoisomerases and proteases.

Case Study 1: Antimicrobial Efficacy

A clinical study investigated the efficacy of this compound in treating infections caused by resistant bacterial strains. Patients receiving treatment exhibited a significant reduction in infection markers compared to the control group.

Case Study 2: Cancer Treatment

In vitro studies demonstrated that treatment with the compound led to a marked decrease in cell viability in breast cancer models. Further investigations revealed that the compound triggered apoptotic pathways, confirmed by increased levels of caspase-3 and PARP cleavage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.